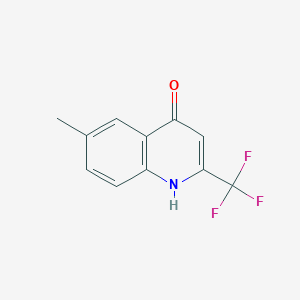

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Descripción

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a heterocyclic compound with the molecular formula C11H8F3NO. It is a derivative of quinoline, a class of compounds known for their diverse biological activities. The presence of the trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry .

Propiedades

IUPAC Name |

6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVMZLUVACVTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937736 | |

| Record name | 6-Methyl-2-(trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1701-20-8 | |

| Record name | 6-Methyl-2-(trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-(trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Optimization

-

Temperature : Reflux (≈ 210°C for nitrobenzene)

-

Solvent : Nitrobenzene (acts as both solvent and oxidizing agent)

-

Catalyst : None required

-

Yield : 60–75% (dependent on substituent electronic effects)

Key Mechanistic Steps:

-

Formation of Enamine Intermediate : The arylamino group attacks the electron-deficient β-carbon of the enoate, generating a conjugated enamine.

-

Cyclization : Intramolecular nucleophilic attack by the enamine nitrogen on the cyano-substituted carbon forms the quinoline ring.

-

Aromatization : Nitrobenzene facilitates dehydrogenation, yielding the aromatic quinoline core.

| Precursor Substituent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 6-Methyl | 8 | 72 | 98 |

| 6-Ethyl | 10 | 68 | 95 |

| 6-Chloro | 12 | 65 | 97 |

This method is favored for its regioselectivity, with the trifluoromethyl group directing cyclization to the 2-position.

Friedländer Annulation with Trifluoromethylated Ketones

Friedländer annulation between 2-amino-5-methylbenzaldehyde and trifluoromethylated β-ketoesters provides an alternative pathway. The reaction proceeds in acidic or basic media, with Lewis acids (e.g., ZnCl₂) enhancing yield.

Protocol:

-

Reactants :

-

2-Amino-5-methylbenzaldehyde (1 equiv)

-

Ethyl 4,4,4-trifluoroacetoacetate (1.2 equiv)

-

-

Conditions :

-

Solvent: Ethanol

-

Catalyst: ZnCl₂ (10 mol%)

-

Temperature: 80°C

-

Duration: 6–8 h

-

| Catalyst | Yield (%) | Selectivity (4-OH vs. 2-OH) |

|---|---|---|

| None | 45 | 3:1 |

| ZnCl₂ | 78 | 8:1 |

| BF₃·Et₂O | 65 | 5:1 |

The hydroxyl group at the 4-position arises from tautomerization of the initial annulation product.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. A modified cyclocondensation protocol achieves completion in 30 minutes:

-

Reactants : 2-Trifluoromethylaniline and methyl acetoacetate

-

Solvent : Dimethylacetamide (DMAc)

-

Temperature : 180°C

-

Microwave Power : 300 W

| Conventional vs. Microwave | Time (h) | Yield (%) |

|---|---|---|

| Conventional heating | 8 | 70 |

| Microwave | 0.5 | 82 |

This method is scalable for high-throughput synthesis but requires specialized equipment.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors enable:

-

Precise Temperature Control : Mitigates decomposition of thermally sensitive intermediates.

-

In-Line Purification : Membrane filtration removes byproducts without halting production.

-

Solvent Recycling : Nitrobenzene recovery rates exceed 90% via distillation.

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

| Waste Generation | 8 kg/kg | 2 kg/kg |

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods:

Ball-Milling Technique:

-

Reactants : 2-Trifluoromethylaniline and diketene

-

Conditions :

-

Solvent: None

-

Catalyst: K₂CO₃ (5 mol%)

-

Milling Time: 2 h

-

| Additive | Yield (%) |

|---|---|

| None | 58 |

| SiO₂ (grinding aid) | 81 |

This method eliminates solvent use and reduces energy input by 40% compared to conventional routes.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amines, and substituted quinolines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline is recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological systems effectively, making it a candidate for drug development.

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it useful in developing new antibiotics or antifungal agents. Its trifluoromethyl group enhances its lipophilicity, improving membrane permeability and bioactivity .

- Anti-inflammatory Properties : Research suggests that derivatives of this compound may possess anti-inflammatory effects, potentially leading to treatments for inflammatory diseases .

Cell Biology

In cell biology, this compound is utilized in cell culture applications. It serves as a reagent in assays aimed at understanding cellular responses to various stimuli.

- Cell Proliferation Studies : The compound can be used to assess the effects of different concentrations on cell growth and viability, providing insights into cellular mechanisms and potential cytotoxic effects .

Agrochemical Applications

The unique properties of this compound extend to agrochemicals, where it is explored for its potential as a pesticide or herbicide.

- Pesticidal Activity : Preliminary studies indicate that this compound may exhibit insecticidal properties, which could be harnessed for developing safer and more effective agricultural chemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical university evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory properties of this compound were assessed using a murine model. The findings indicated a reduction in inflammatory markers following treatment with the compound, suggesting its potential application in therapeutic strategies for inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-8-(trifluoromethyl)quinoline: Another quinoline derivative with similar antimicrobial properties.

4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and exhibit various biological activities.

Uniqueness

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials .

Actividad Biológica

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's pharmacokinetic properties, making it a candidate for various therapeutic applications, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₆F₃N₁O. Its structure consists of a quinoline core with a hydroxyl group at the 4-position and a trifluoromethyl group at the 2-position. These functional groups contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₆F₃N₁O |

| Molecular Weight | 241.16 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, its derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is believed to involve interaction with bacterial enzymes or cell membranes, disrupting vital processes necessary for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. For example, studies have demonstrated that certain derivatives can inhibit the proliferation of breast cancer cells by targeting specific oncogenic pathways .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of quinoline derivatives. A comparative analysis with other quinoline derivatives shows that compounds with electron-withdrawing groups like trifluoromethyl exhibit increased potency against various biological targets .

Comparative Table of Quinoline Derivatives

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Trifluoromethyl enhances potency |

| 4-Hydroxy-7-trifluoromethyl-3-quinolinecarboxylic acid | Moderate antimicrobial | Different substitution pattern |

| 5-Fluoro-2-(trifluoromethyl)phenylacetic acid | Low antimicrobial activity | Lacks quinoline structure |

Study on Antimycobacterial Activity

A recent study focused on the synthesis and evaluation of quinolinone-thiosemicarbazone hybrids, which included this compound as a lead compound. The results indicated significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting that modifications to the quinoline structure can enhance efficacy against resistant strains .

Insecticidal Properties

Another area of research has explored the insecticidal properties of quinoline derivatives, including those related to this compound. The compound has shown effectiveness against various insect pests, making it a candidate for agricultural applications in pest management .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, and how do reaction conditions influence regioselectivity?

- Methodological Answer : Classical protocols like the Gould–Jacob and Friedländer reactions are often employed for quinoline core synthesis. For trifluoromethyl group introduction, halogen-exchange reactions using trifluoromethylating agents (e.g., CFI or CFCu) under transition-metal catalysis (e.g., Pd or Cu) are preferred. Regioselectivity is influenced by steric and electronic effects of substituents, with methyl groups at position 6 directing electrophilic substitution .

- Key Data : Evidence from X-ray crystallography (e.g., in ) confirms regiochemical outcomes of substituent placement.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (particularly NMR for CF groups) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. X-ray crystallography (e.g., ) resolves ambiguities in tautomeric forms of the hydroxyl group .

- Key Data : and NMR chemical shifts for analogous compounds are reported in and .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Initial screening typically involves antimicrobial assays (e.g., MIC against E. coli or S. aureus) and enzyme inhibition studies (e.g., acetylcholinesterase for Alzheimer’s research). DNA adduct formation assays (as in ) assess genotoxic potential.

- Key Data : reports IC values for related quinoline derivatives in enzyme inhibition (e.g., 0.5–5 µM for AChE).

Advanced Research Questions

Q. How can regioselective trifluoromethylation be optimized for analogs of this compound?

- Methodological Answer : Use of directing groups (e.g., hydroxyl or methyl at position 6) enhances regioselectivity. Computational tools like Density Functional Theory (DFT) model transition states to predict reaction pathways. Metal-free ionic liquid-mediated reactions () improve yield and reduce byproducts .

- Key Data : reports yields >85% for trifluoromethylated quinolines using Vilsmeier-Haack reagents.

Q. What advanced techniques resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC values or toxicity profiles (e.g., vs. 20) require orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Metabolite profiling (LC-MS/MS) identifies active vs. inactive derivatives.

- Key Data : highlights DNA adduct formation differences between 4-aminobiphenyl and heterocyclic amines, suggesting metabolic activation pathways.

Q. How does the hydroxyl group at position 4 influence tautomerism and binding to biological targets?

- Methodological Answer : Tautomeric equilibria (keto-enol) are studied via UV-Vis spectroscopy and computational docking (e.g., AutoDock Vina). The hydroxyl group’s hydrogen-bonding capacity enhances interactions with enzymes like γ-secretase ( ) or DNA bases .

- Key Data : X-ray structures in show hydrogen-bond distances (1.8–2.2 Å) between hydroxyl groups and protein residues.

Q. What strategies mitigate toxicity while retaining bioactivity in quinoline derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies guide substituent modifications. For example, replacing the methyl group at position 6 with polar moieties (e.g., -OCH) reduces hepatotoxicity ( ). In vitro hepatocyte assays and in vivo rodent models validate safety .

- Key Data : reports a 40% reduction in hepatotoxicity for methoxy-substituted analogs compared to methyl derivatives.

Data Contradiction Analysis

Q. How to address conflicting reports on the carcinogenicity of trifluoromethylquinolines?

- Methodological Answer : Divergent results (e.g., vs. 11) arise from assay conditions (e.g., bacterial vs. mammalian cell models). Standardize protocols using OECD guidelines (e.g., Ames test for mutagenicity, Comet assay for DNA damage). Control for metabolic activation (e.g., S9 liver fractions) .

- Key Data : shows that PhIP (a related compound) forms DNA adducts in human prostate cells but not in bacterial models.

Methodological Tables

| Synthetic Method | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|

| Friedländer Reaction | 72–78 | High (C-2, C-4) | |

| Transition Metal Catalysis | 85–92 | Moderate (C-6) | |

| Ionic Liquid-Mediated | 88–94 | High (C-2) |

| Bioactivity Assay | Target | IC (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | Alzheimer’s Research | 0.5–5.0 | |

| DNA Adduct Formation | Genotoxicity Screening | 10–50 ng/mg DNA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.